molecular formula C11H16N2O2 B11754344 [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine

[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine

Cat. No.: B11754344
M. Wt: 208.26 g/mol
InChI Key: BBKGPBZDHDBSSO-LLVKDONJSA-N
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Description

[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine: is a complex organic compound featuring a pyridine ring substituted with an oxolan-3-yl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxolan-3-ylmethanol under basic conditions to form the oxolan-3-ylpyridine intermediate. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolan-3-yl group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine: has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The oxolan-3-yl group enhances its binding affinity to certain enzymes and receptors, while the pyridine ring facilitates its passage through biological membranes. The methanamine group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-3-yl]methanamine
  • [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-4-yl]methanamine
  • [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-5-yl]methanamine

Uniqueness

The unique combination of the oxolan-3-yl group and the pyridine ring in [6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine provides it with distinct chemical properties, such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and high chemical stability.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

[6-[[(3R)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine

InChI

InChI=1S/C11H16N2O2/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11/h1-3,11H,4-8,12H2/t11-/m1/s1

InChI Key

BBKGPBZDHDBSSO-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@@H]1OCC2=CC=CC(=N2)CN

Canonical SMILES

C1COCC1OCC2=CC=CC(=N2)CN

Origin of Product

United States

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